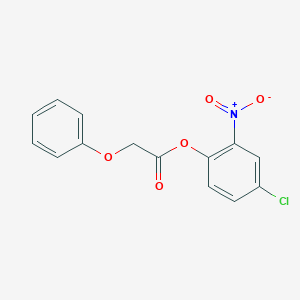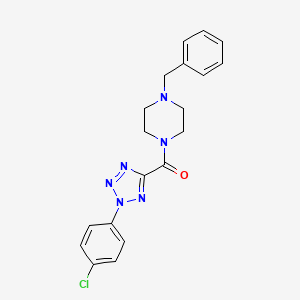
4-Chloro-2-nitrophenyl 2-phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-nitrophenyl 2-phenoxyacetate (CNPA) is a chemical compound that has been used in scientific research for several years. It is a synthetic compound that is primarily used as an insecticide, but it has also been found to have several other applications in the scientific community.
Scientific Research Applications
Environmental Contaminant Analysis
- Dioxin Impurities in Agrochemicals : Research has highlighted the presence of dioxin and dioxin-like PCB impurities in agrochemical formulations, including those related to chlorophenyl compounds. This study underscores the environmental impact of such contaminants and the necessity for monitoring and remediation efforts to mitigate their effects on ecosystems and human health (Masunaga, Takasuga, & Nakanishi, 2001).
Analytical Method Development
- Electrochemical Detection : Advances in electrochemical sensors for detecting pesticides, such as 4-Chloro-2-methylphenoxyacetic acid (MCPA), demonstrate the potential for developing sensitive and selective methods for monitoring environmental pollutants. This research could inform methods for detecting related chlorophenyl compounds, improving the capabilities for tracking and managing their presence in the environment (Yu, Fenelon, Herdman, & Breslin, 2022).
Advanced Oxidation Processes for Degradation
- Degradation of Chloro-nitrophenol Compounds : Studies on advanced oxidation processes (AOPs) have been conducted to efficiently degrade contaminants like 4-chloro-2-nitrophenol (4C-2-NP), providing insights into the environmental management of similar toxic compounds. These processes offer promising approaches for the remediation of water bodies contaminated with such pollutants, highlighting the importance of developing and optimizing AOPs for environmental protection (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Biochemical Insights and Bioremediation
- Microbial Degradation Pathways : Research on the microbial degradation of phenolic compounds, including those related to nitrophenol and chlorophenol, has unveiled genetic and biochemical pathways involved in their breakdown. This knowledge is crucial for developing bioremediation strategies to tackle pollution from such hazardous compounds, offering a biological approach to environmental cleanup efforts (Kitagawa, Kimura, & Kamagata, 2004).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as chlorinated nitrophenols, have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These compounds often target specific enzymes or receptors in organisms, disrupting their normal functions.
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often leading to the plant’s death .
Biochemical Pathways
Related compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Pharmacokinetics
The molecular weight of the compound is 30769, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds, such as 4-chloro-2-nitrophenol, have been reported to be degraded by certain bacteria, with the release of stoichiometric amounts of chloride and ammonium ions .
Action Environment
The action of 4-Chloro-2-nitrophenyl 2-phenoxyacetate can be influenced by various environmental factors. For instance, a study on the degradation of 4-chloro-2-nitrophenol in an aqueous environment found that the degradation efficiency was influenced by factors such as initial pH, initial concentration of the compound, power dissipation, and the dosage of TiO2 .
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-10-6-7-13(12(8-10)16(18)19)21-14(17)9-20-11-4-2-1-3-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFQMZLYHTKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2691235.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2691239.png)

![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/no-structure.png)

![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2691247.png)
![3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride](/img/structure/B2691249.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)
